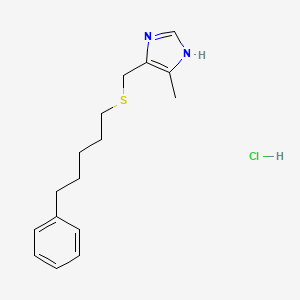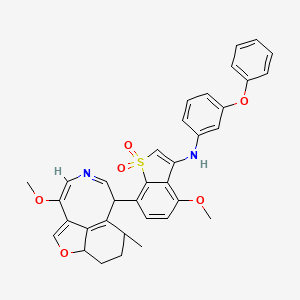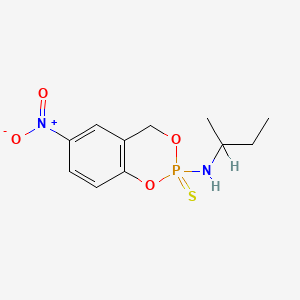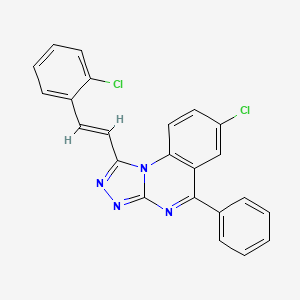
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features and potential biological activities, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- typically involves the condensation of 6-chloro-2-hydrazinoquinoline with various aldehydes, followed by dehydrogenative ring closure . The reaction conditions often include refluxing in acetic acid, which facilitates the formation of the triazoloquinazoline skeleton .
Industrial Production Methods
Industrial production methods for this compound may involve the use of zirconium oxychloride as a catalyst under solvent-free microwave irradiation conditions . This method is efficient and environmentally friendly, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated analogs.
Scientific Research Applications
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an antitumor, antihypertensive, and antineoplastic agent.
Industry: Utilized in the development of agricultural bactericides and fungicides.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Quinoline derivatives: These compounds are known for their antimicrobial and antitumor properties.
Uniqueness
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- is unique due to its specific structural features, which confer distinct biological activities
Properties
CAS No. |
95858-85-8 |
|---|---|
Molecular Formula |
C23H14Cl2N4 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
7-chloro-1-[(E)-2-(2-chlorophenyl)ethenyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C23H14Cl2N4/c24-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)26-23-28-27-21(29(20)23)13-10-15-6-4-5-9-19(15)25/h1-14H/b13-10+ |
InChI Key |
JOQFEMXAYKTLLG-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=NN=C(N3C4=C2C=C(C=C4)Cl)/C=C/C5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=C(N3C4=C2C=C(C=C4)Cl)C=CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


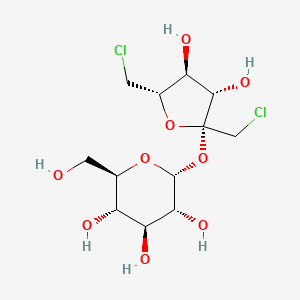

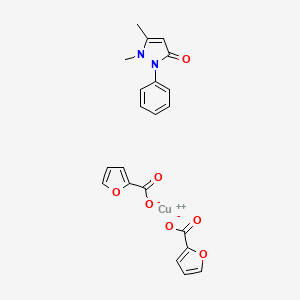
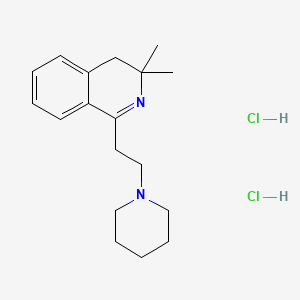
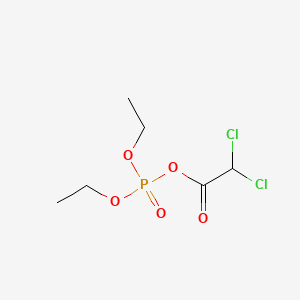
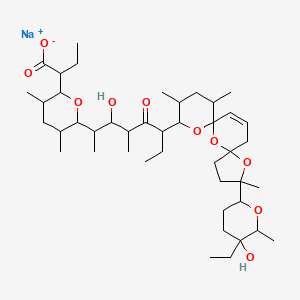
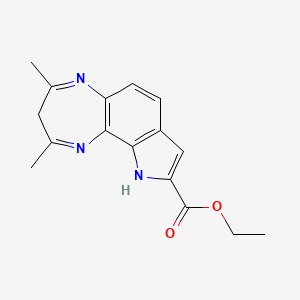
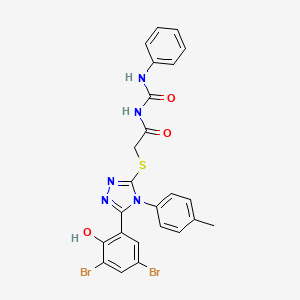
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
